molecular formula C7H4ClNO4 B1297520 3-Chloro-4-nitrobenzoic acid CAS No. 39608-47-4

3-Chloro-4-nitrobenzoic acid

Cat. No.: B1297520
CAS No.: 39608-47-4
M. Wt: 201.56 g/mol
InChI Key: TZPGGFYKIOBMCN-UHFFFAOYSA-N
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Description

3-Chloro-4-nitrobenzoic acid is an organic compound with the molecular formula C7H4ClNO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a nitro group at the fourth position. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-4-nitrobenzoic acid can be synthesized through the nitration of 3-chlorobenzoic acid. The nitration process involves treating 3-chlorobenzoic acid with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the fourth position .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The process may include steps such as recrystallization to purify the final product .

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form 3-chloro-4-aminobenzoic acid. This reaction typically involves the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chlorine atom in this compound can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium hydroxide.

    Esterification: The carboxylic acid group in this compound can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions:

Major Products:

    Reduction: 3-Chloro-4-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

3-Chloro-4-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-4-nitrobenzoic acid involves its interaction with specific molecular targets. For instance, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons facilitated by a catalyst. In substitution reactions, the chlorine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-4-nitrobenzoic acid is unique due to the presence of both chlorine and nitro substituents on the benzene ring, which imparts distinct chemical reactivity and properties. The combination of these functional groups makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-chloro-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPGGFYKIOBMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334502
Record name 3-Chloro-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39608-47-4
Record name 3-Chloro-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-nitrobenzoic acid
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Synthesis routes and methods

Procedure details

2-Chloro-4-methyl-1-nitro-benzene (1.2 g, 6.99 mmol) in a mixture of water and pyridine (2/1, 30 mL) was heated at 90° C. then potassium permanganate (5.2 g, 32.9 mmol) was added in 4 portions at intervals of 1.5 hours. The reaction mixture was heated at 90° C. for 8 hours and then more potassium permanganate (2 g) was added and the resulting mixture was stirred at 90° C. overnight. More potassium permanganate (2 g) was added and the resulting mixture was stirred at 90° C. for 1 hour, the solid was filtered off on a CELITE™ pad. Water (50 mL) was added to the filtrate; the resulting mixture was acidified until pH<2 and was extracted 3 times with ethyl acetate. The combined organic extracts were washed with water and brine, dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to give 1.19 g (84% yield) of 3-chloro-4-nitro-benzoic acid as a light yellow solid without further purifications
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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